molecular formula C25H22ClFN2O B1669496 N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride CAS No. 227619-96-7

N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride

Cat. No.: B1669496
CAS No.: 227619-96-7
M. Wt: 420.9 g/mol
InChI Key: KGXPDNOBLLACKL-BWLGBDCWSA-N
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Description

Preparation Methods

The synthesis of CP-461 involves several steps. One method includes the coupling of an indenylacetamide derivative with benzylamine in refluxing dichloromethane, followed by condensation with 4-pyridinecarboxaldehyde using sodium methoxide in methanol . Industrial production methods for CP-461 are not widely documented, but the compound’s synthesis typically involves organic reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

CP-461 undergoes various chemical reactions, including:

    Oxidation: CP-461 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Substitution: CP-461 can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Key on ui mechanism of action

OSI-461 is cGMP phosphodiesterase (cGMP-PDEs) inhibitors which is designed to lead to sustained activation of the intracellular signaling protein, Protein Kinase G (PKG), and subsequent stimulation of apoptosis through the c-Jun kinase pathway. Broad spectrum inhibition of cGMP-PDEs have been shown to lead to elevation in cGMP levels and the sustained activation of PKG. This in turn directly phosphorylates MEKK1 leading to activation of the N-terminal c-Jun kinase (JNK-1) pathway, a known pro-apoptotic signaling pathway.

CAS No.

227619-96-7

Molecular Formula

C25H22ClFN2O

Molecular Weight

420.9 g/mol

IUPAC Name

N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride

InChI

InChI=1S/C25H21FN2O.ClH/c1-17-22(13-18-9-11-27-12-10-18)21-8-7-20(26)14-24(21)23(17)15-25(29)28-16-19-5-3-2-4-6-19;/h2-14H,15-16H2,1H3,(H,28,29);1H/b22-13-;

InChI Key

KGXPDNOBLLACKL-BWLGBDCWSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4.Cl

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4.Cl

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(5-fluoro-2-methyl-1-(4-pyridyl)methylene-3-(N-benzyl)-indene)-acetamide hydrochloride
CP 461
CP-461
CP461 cpd
OSI 461
OSI-461
OSI461

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride
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N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride
Reactant of Route 3
N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride
Reactant of Route 5
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N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride

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